N-(2-chloroethyl)-3-cyanobenzamide
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Overview
Description
N-(2-chloroethyl)-3-cyanobenzamide is an organic compound that features a benzamide core substituted with a 2-chloroethyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-3-cyanobenzamide typically involves the reaction of 3-cyanobenzoic acid with 2-chloroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-3-cyanobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Hydrolysis: 3-cyanobenzoic acid and 2-chloroethylamine.
Oxidation and Reduction: 3-cyanobenzoic acid or 3-aminobenzoic acid derivatives.
Scientific Research Applications
N-(2-chloroethyl)-3-cyanobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a tool compound to study the effects of alkylating agents on biological systems.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-3-cyanobenzamide involves the alkylation of nucleophilic sites in DNA, leading to the formation of DNA adducts. This process interferes with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The compound targets guanine bases in DNA, forming cross-links that prevent the separation of DNA strands.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroethyl)-N-nitrosourea (Carmustine): Another alkylating agent used in cancer therapy.
Lomustine: A nitrosourea compound with similar DNA-alkylating properties.
Fotemustine: A nitrosourea derivative used in the treatment of brain tumors.
Uniqueness
N-(2-chloroethyl)-3-cyanobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike nitrosoureas, it does not release nitric oxide, which can have additional biological effects.
Properties
IUPAC Name |
N-(2-chloroethyl)-3-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-4-5-13-10(14)9-3-1-2-8(6-9)7-12/h1-3,6H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNZABWFGFJHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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